Lipophilicity-Driven CNS Penetration Potential: Target vs. 4-Positional Isomer
The target compound's calculated LogP (XLogP3) of 3.4 is a critical parameter for passive blood-brain barrier (BBB) permeability. This value falls within the optimal range for CNS drugs, whereas its 4-positional isomer, 2-(2,3-dihydro-1H-inden-4-yl)pyrrolidine, is expected to have a different LogP due to altered electronic distribution. The target compound's LogP of 3.4 is 0.4 units higher than the average LogP of marketed CNS drugs (mean ~3.0) and is closer to the ideal for CNS penetration than many more polar analogs [1].
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Marketed CNS drugs average LogP: ~3.0 |
| Quantified Difference | +0.4 LogP units vs. CNS drug average |
| Conditions | Computed property, not experimentally determined |
Why This Matters
A higher but not excessive LogP can enhance CNS penetration without compromising solubility, making this compound a preferable scaffold for CNS drug discovery over more polar analogs.
- [1] PubChem. (2025). Compound Summary for CID 13899606, 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13899606. View Source
